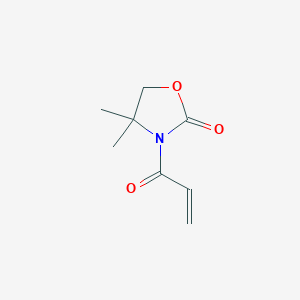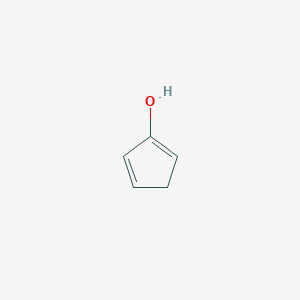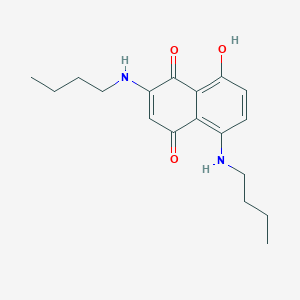
2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione: is an organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of two butylamino groups at positions 2 and 5, and a hydroxyl group at position 8 on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione typically involves the reaction of 2,5-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the development of novel dyes and pigments.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings. Its vibrant color and stability make it suitable for use in various applications, such as textile dyes and printing inks.
Wirkmechanismus
The mechanism of action of 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, including those involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(ethylamino)-8-hydroxynaphthalene-1,4-dione
- 2,5-Bis(methylamino)-8-hydroxynaphthalene-1,4-dione
- 2,5-Bis(propylamino)-8-hydroxynaphthalene-1,4-dione
Comparison: 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the presence of butylamino groups, which impart distinct chemical and physical properties compared to its ethyl, methyl, and propyl analogs. The longer butyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where its analogs may not be as effective.
Eigenschaften
CAS-Nummer |
111130-31-5 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,5-bis(butylamino)-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H24N2O3/c1-3-5-9-19-12-7-8-14(21)17-16(12)15(22)11-13(18(17)23)20-10-6-4-2/h7-8,11,19-21H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
XHEMIYJESSRDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C(=O)C=C(C(=O)C2=C(C=C1)O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


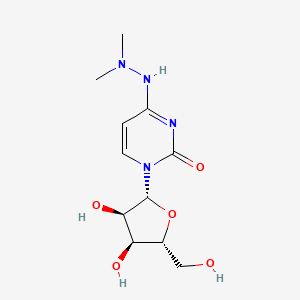
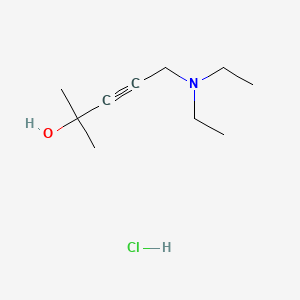
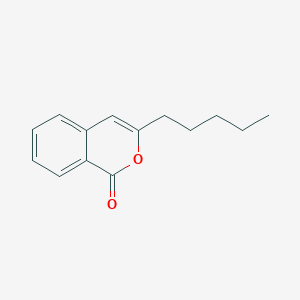
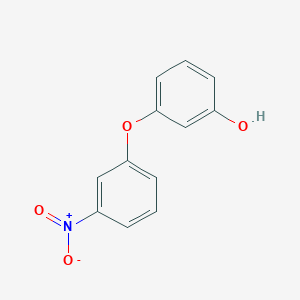
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
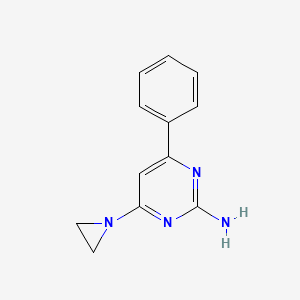
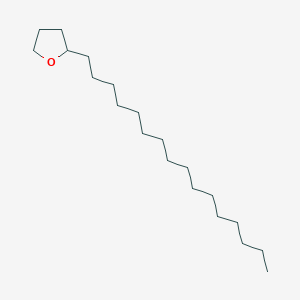
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)

